molecular formula C19H20O2N2, HCl B1149871 Fluorocurarine chloride

Fluorocurarine chloride

Cat. No.: B1149871
M. Wt: 344.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Vincanidine hydrochloride is an indole alkaloid derived from the plant Vinca erecta. It is known for its complex structure, which includes a 2-methyleneindoline chromophoric system conjugated with an aldehyde group . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vincanidine hydrochloride typically involves the extraction of the alkaloid from the roots of Vinca erecta. The process includes several steps:

Industrial Production Methods

Industrial production of vincanidine hydrochloride may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and crystallization methods ensures the production of high-purity vincanidine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Vincanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of vincanidine, such as eburnamonine and other related compounds .

Scientific Research Applications

Vincanidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other indole alkaloids.

    Biology: Studies have explored its potential biological activities, including vasodilating and memory-enhancing effects.

    Medicine: Research has investigated its potential use in treating neurodegenerative conditions like Parkinson’s and Alzheimer’s diseases.

    Industry: Vincanidine hydrochloride is used in the production of other bioactive compounds

Mechanism of Action

The mechanism of action of vincanidine hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems and vasodilatory pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vincanidine hydrochloride is unique due to its specific structure and the presence of the 2-methyleneindoline chromophoric system. This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities .

Properties

Molecular Formula

C19H20O2N2, HCl

Molecular Weight

344.5 g/mol

IUPAC Name

(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride

InChI

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1

SMILES

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]

Appearance

Light brown powder

Purity

≥ 97%. Method for purity assay: mass spectrometry

Synonyms

12-hydroxynorfluorocurarine hydrochloride

Origin of Product

United States

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